N-Boc-N-butyl-glycine
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Overview
Description
N-Boc-N-butyl-glycine is a compound that belongs to the class of Boc-protected amino acids. The Boc group, or tert-butyloxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection of functional groups is required.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-N-butyl-glycine can be synthesized through the reaction of glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to ensure efficient Boc protection of the glycine molecule .
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-butyl-glycine undergoes various chemical reactions, including:
Oxidation: The Boc group is stable under mild oxidative conditions.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4).
Substitution: This compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Di-tert-butyl dicarbonate (Boc2O) and bases like DMAP or sodium hydroxide are used for Boc protection
Major Products
The major products formed from these reactions include Boc-protected derivatives and deprotected amino acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-Boc-N-butyl-glycine has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of N-Boc-N-butyl-glycine involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved include the interaction of the Boc group with nucleophiles and electrophiles, facilitating selective reactions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-glycine: Similar in structure but lacks the butyl group.
N-Boc-alanine: Another Boc-protected amino acid with a different side chain.
N-Boc-phenylalanine: Contains a phenyl group instead of a butyl group
Uniqueness
N-Boc-N-butyl-glycine is unique due to the presence of the butyl group, which can influence its reactivity and solubility compared to other Boc-protected amino acids. This makes it particularly useful in specific synthetic applications where the butyl group provides additional steric or electronic effects .
Properties
IUPAC Name |
2-[butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-5-6-7-12(8-9(13)14)10(15)16-11(2,3)4/h5-8H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIPZPIGOBQFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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